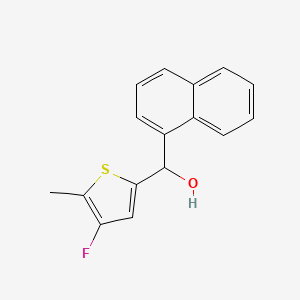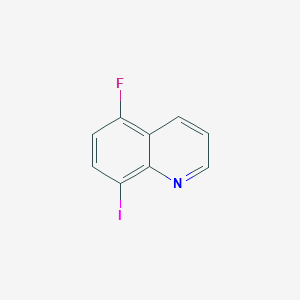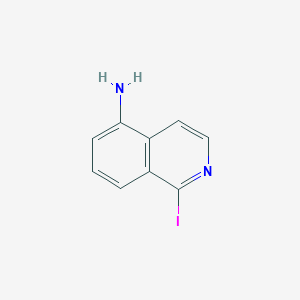![molecular formula C14H16N2O4 B11847165 4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid CAS No. 873950-23-3](/img/structure/B11847165.png)
4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . The chromen-2-one structure is characterized by a benzopyran ring system, which is a common scaffold in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with butanoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various N-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and markers due to its chromen-2-one structure.
Wirkmechanismus
The mechanism of action of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antibacterial effects. It can also interact with various enzymes and proteins, modulating their activity and resulting in anticancer and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of 4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid.
N-Substituted 7-amino-4-methyl-2H-chromen-2-ones: These compounds share a similar chromen-2-one structure and exhibit comparable biological activities.
Uniqueness
4-(((7-Amino-2-oxo-2H-chromen-4-yl)methyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to act as a fluorescent dye and its diverse range of biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
873950-23-3 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
4-[(7-amino-2-oxochromen-4-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C14H16N2O4/c15-10-3-4-11-9(6-14(19)20-12(11)7-10)8-16-5-1-2-13(17)18/h3-4,6-7,16H,1-2,5,8,15H2,(H,17,18) |
InChI-Schlüssel |
ABBDKCYIEDGOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CNCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)








![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)




